molecular formula C18H28N4O5 B2621654 1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate CAS No. 2243513-51-9

1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate

Cat. No.: B2621654
CAS No.: 2243513-51-9
M. Wt: 380.445
InChI Key: QAWBXQWGFUXPKK-UHFFFAOYSA-N
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Description

This compound is a spirocyclic dicarboxylate featuring a bicyclo[2.1.1]hexane core fused to a piperidine ring via a 3-oxa bridge. Key structural elements include:

  • Azidomethyl group at position 4: A reactive functional group with applications in click chemistry and bioorthogonal labeling.
  • Ester groups: A tert-butyl ester at the 1'-position and an ethyl ester at the 1-position, providing steric bulk and hydrolytic stability.
  • Spiro architecture: The rigid bicyclohexane-piperidine system may confer unique conformational properties, influencing binding to biological targets or material performance .

Properties

IUPAC Name

1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5/c1-5-25-13(23)17-10-16(11-17,12-20-21-19)27-18(17)6-8-22(9-7-18)14(24)26-15(2,3)4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWBXQWGFUXPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access the bicyclo[2.1.1]hexane core via [2 + 2] cycloaddition reactions

Industrial Production Methods

the principles of photochemical cycloaddition and subsequent functionalization can be scaled up with appropriate equipment and reaction optimization .

Chemical Reactions Analysis

Types of Reactions

1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include azides, photochemical catalysts, and various nucleophiles. Reaction conditions often involve the use of light sources for photochemical reactions and controlled temperatures to ensure the stability of the intermediates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of azide derivatives, while cycloaddition reactions can produce complex spirocyclic structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, allowing the compound to form covalent bonds with various biomolecules. The spirocyclic structure also provides conformational rigidity, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their differentiating features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate Bicyclo[2.1.1]hexane-piperidine 4-azidomethyl, 1-ethyl, 1'-tert-butyl esters Click chemistry probes, potential drug intermediates
tert-butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[...]-1'-carboxylate Bicyclo[2.1.1]hexane-piperidine 4-aminomethyl, 1-dimethylcarbamoyl Amine-reactive derivatives for peptide coupling; reduced reactivity compared to azidomethyl
1'-tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate Chromene-piperidine Chromene core, 4-methyl ester Fluorescent probes, photostability studies
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Piperidine 3-oxo group, no spiro system Intermediate for kinase inhibitors; lacks conformational rigidity
1'-tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate Chroman-piperidine 8-bromo, 4-oxo, chroman core Halogenated spiro compounds for electrophilic substitution

Structural and Functional Divergences

  • Azidomethyl vs. Aminomethyl: The azidomethyl group in the target compound enables bioorthogonal reactions (e.g., CuAAC), whereas the aminomethyl analog (CAS 2309465-46-9) is suited for amide bond formation but requires activation .
  • Spiro vs.
  • Core Modifications : Chromene- or chroman-based spiro compounds () exhibit distinct electronic properties due to aromatic systems, enabling applications in optoelectronics or fluorescence-based assays .

Computational and Experimental Similarity Metrics

  • Tanimoto/Dice Coefficients: The target compound shares ~70–80% structural similarity with tert-butyl 4-(aminomethyl)-1-(dimethylcarbamoyl)-3-oxaspiro[...] () using MACCS or Morgan fingerprints. However, the azidomethyl group reduces similarity to non-azide analogs (e.g., ~50–60% with chroman derivatives) .
  • NMR Profiling: Chemical shifts in regions A (positions 39–44) and B (positions 29–36) of the target compound differ significantly from non-azidomethyl spiro derivatives, as observed in ’s methodology .
  • Proteomic Interaction Signatures : The CANDO platform () predicts divergent proteome-wide binding profiles between the target compound and 3-oxopiperidine derivatives, reflecting their distinct functional groups .

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